5-Chloro-2-mercaptobenzoxazole (5-Cl-2-MB) has been employed in the analysis of lipopolysaccharides (LPS) using negative-ion matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF MS) []. This technique is particularly useful for studying the structural diversity of LPS, which are complex molecules found on the outer membrane of gram-negative bacteria. 5-Cl-2-MB serves as a negative-ion matrix, meaning it facilitates the ionization of LPS molecules during the MALDI-TOF MS process, allowing for their detection and analysis [].
5-Cl-2-MB has also been utilized in the synthesis of novel metal complexes. A study reported the synthesis of a new mixed ligand silver(I) chloride complex containing 5-Cl-2-MB and tri(p-tolyl)phosphine []. This complex holds potential applications in various fields, including catalysis and materials science.
5-Chloro-2-mercaptobenzoxazole is an organosulfur compound characterized by a benzoxazole ring with a mercapto group and a chlorine atom at the fifth position. Its molecular formula is C₇H₄ClNOS, and it has a molecular weight of approximately 189.63 g/mol. This compound exhibits a strong pungent odor and is known for its low solubility in water, although it shows some solubility in organic solvents . The presence of the mercapto group contributes to its reactivity and biological activity.
These reactions make it a versatile compound in synthetic organic chemistry and medicinal chemistry.
The compound exhibits notable biological activities, including:
Several methods have been developed for synthesizing 5-Chloro-2-mercaptobenzoxazole:
These methods highlight the compound's synthetic versatility and the potential for optimization in laboratory settings.
5-Chloro-2-mercaptobenzoxazole finds applications in various fields:
Studies on 5-Chloro-2-mercaptobenzoxazole's interactions have highlighted its potential effects on microbial populations, particularly concerning its antibacterial properties. It has been noted that derivatives of this compound can significantly inhibit the growth of pathogenic bacteria, suggesting possible applications in antimicrobial treatments . Additionally, its interactions with biological systems warrant further investigation to understand its pharmacokinetics and toxicity profiles.
5-Chloro-2-mercaptobenzoxazole shares structural similarities with several other compounds, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Mercaptobenzothiazole | Benzothiazole ring with a thiol group | Known for strong antibacterial activity |
| 4-Chloro-2-methylbenzothiazole | Methyl group at position 2 | Exhibits different biological activities |
| Benzothiazole | Contains nitrogen and sulfur | Less reactive than mercapto derivatives |
These compounds are notable for their distinct biological activities and chemical reactivities. The presence of different substituents alters their properties significantly, making 5-Chloro-2-mercaptobenzoxazole unique due to its specific chlorine substitution and mercapto functionality.
5-Chloro-2-mercaptobenzoxazole represents a significant heterocyclic compound that has garnered considerable attention in synthetic organic chemistry due to its versatile reactivity and potential applications in pharmaceutical development, coordination chemistry, and materials science [1]. The compound features a benzoxazole core structure with a chlorine substituent at the 5-position and a mercapto group at the 2-position, providing multiple sites for chemical modification and functionalization [2].
The traditional synthesis of 5-chloro-2-mercaptobenzoxazole follows established methodologies developed for the preparation of mercaptobenzoxazole derivatives. The most fundamental approach involves the reaction of 5-chloro-2-aminophenol with alkali metal trithiocarbonate or alkali metal alkylxanthates under aqueous conditions [3] [4]. This method, first described for related benzoxazole compounds in the late 19th century, has been refined and optimized over the decades [4].
The classical synthetic route proceeds through the nucleophilic attack of the amino group of 5-chloro-2-aminophenol on carbon disulfide derivatives, followed by cyclization to form the benzoxazole ring system [3]. In a typical procedure, 5-chloro-2-aminophenol is dissolved in an aqueous alkaline medium containing sodium or potassium hydroxide, and sodium trithiocarbonate is added portion-wise under vigorous stirring [3]. The reaction mixture is heated to temperatures ranging from 80 to 120 degrees Celsius for several hours, resulting in the formation of the desired product in yields typically exceeding 90 percent [3] [4].
The reaction mechanism involves the initial formation of an intermediate thiocarbamate species, which subsequently undergoes intramolecular cyclization with elimination of hydrogen sulfide [4]. The process requires careful pH control to ensure complete precipitation of the product upon acidification, typically achieving pH values between 0 and 4 [4]. This traditional method has been successfully employed for the preparation of various halogenated mercaptobenzoxazole derivatives, with the chlorinated variant showing particularly favorable reaction kinetics [3].
An alternative traditional approach utilizes the reaction of 5-chloro-2-aminophenol with tetramethylthiuram disulfide in the presence of potassium carbonate [5]. This method offers improved yields and shorter reaction times compared to the carbon disulfide-based approach [5]. The reaction is typically conducted in dimethylformamide at elevated temperatures, with reaction times ranging from 5 to 12 hours [5]. The tetramethylthiuram disulfide method has demonstrated excellent functional group tolerance and provides a more environmentally friendly alternative to traditional carbon disulfide-based syntheses [6].
Contemporary synthetic methodologies for 5-chloro-2-mercaptobenzoxazole have evolved to incorporate catalytic systems and green chemistry principles, addressing environmental concerns and improving synthetic efficiency [7] [8]. Modern approaches emphasize the use of heterogeneous catalysts, reduced solvent consumption, and milder reaction conditions while maintaining high yields and selectivity [9] [10].
Zirconium-catalyzed synthesis represents a significant advancement in benzoxazole preparation, utilizing zirconium tetrachloride as an efficient catalyst for the coupling of substituted catechols with aldehydes and ammonium acetate [7]. This method enables the synthesis of benzoxazole derivatives under mild conditions in ethanol, with oxygen serving as the terminal oxidant [7]. The zirconium-catalyzed approach has demonstrated broad substrate scope and excellent functional group compatibility, making it particularly suitable for the preparation of chlorinated benzoxazole derivatives [7].
Copper-catalyzed methodologies have emerged as powerful tools for benzoxazole synthesis, offering unique reactivity patterns and improved selectivity [11] [12]. The copper-catalyzed hydroamination of alkynones with 2-aminophenols provides access to functionalized benzoxazole derivatives through a tandem process involving initial hydroamination followed by intramolecular cyclization [11]. This approach has been successfully applied to chlorinated substrates, yielding products with excellent purity and yield [11].
Nickel-based catalytic systems have also shown remarkable efficiency in benzoxazole synthesis [12] [13]. Nickel-supported silica catalysts enable one-pot synthesis of benzoxazole derivatives from 2-aminophenol and substituted aldehydes at room temperature [13]. The heterogeneous nature of these catalysts facilitates product isolation and catalyst recovery, making the process more sustainable and economically viable [13]. Studies have demonstrated that nickel-supported silica catalysts achieve yields of up to 70 percent in ethanol within 1.5 hours using only 10 mole percent catalyst loading [13].
Flow chemistry represents another significant advancement in modern benzoxazole synthesis, offering enhanced process control and reduced environmental impact [9]. Continuous flow processes enable precise temperature and residence time control, leading to improved yields and reduced byproduct formation [9]. Life cycle assessment studies have shown that flow chemistry approaches can reduce carbon emissions by up to 85 percent compared to traditional batch processes [9]. The integration of oxygen flow chemistry with manganese-based catalysts has proven particularly effective for benzoxazole synthesis, providing both environmental and economic advantages [9].
Table 1: Comparison of Traditional and Modern Synthetic Approaches
| Method | Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|---|---|
| Traditional CS₂ Method | None | 80-120°C, aqueous | 90-96 [3] | 3-12 hours | High |
| TMTD Method | K₂CO₃ | 120°C, DMF | 80 [5] | 12 hours | Moderate |
| Zr-Catalyzed | ZrCl₄ | RT, EtOH | Up to 97 [7] | 2-4 hours | Low |
| Cu-Catalyzed | CuI/Acid | Variable | 70-90 [11] | 1-6 hours | Low |
| Ni-Catalyzed | Ni-SiO₂ | RT, EtOH | 70 [13] | 1.5 hours | Very Low |
| Flow Chemistry | Various | Controlled | 85+ improvement [9] | Continuous | Minimal |
The synthesis of piperazinyl derivatives of 5-chloro-2-mercaptobenzoxazole represents a significant area of research due to the enhanced biological activity often observed in these compounds [14] [15]. The preparation of piperazinyl-substituted benzoxazole derivatives typically involves a three-step synthetic sequence starting from aminophenol and carbon disulfide [14]. The initial step involves the formation of the benzoxazole-2-thiol intermediate, which is subsequently alkylated with appropriate piperazine derivatives [14].
The synthesis of 2-piperazin-1-yl-5-chlorobenzoxazole derivatives has been achieved through nucleophilic substitution reactions using various piperazine nucleophiles [14]. These reactions typically proceed under mild conditions in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [14]. The reaction mechanism involves the displacement of the thiol group by the piperazine nucleophile, forming a stable carbon-nitrogen bond [14]. Yields for these transformations generally range from 60 to 85 percent, depending on the specific piperazine substituent and reaction conditions [14].
Morpholinyl derivatives represent another important class of 5-chloro-2-mercaptobenzoxazole analogs, offering distinct pharmacological profiles compared to their piperazinyl counterparts [16]. The synthesis of morpholinyl-substituted derivatives follows similar methodologies to those employed for piperazinyl analogs, with morpholine serving as the nucleophilic partner [16]. These reactions typically require slightly elevated temperatures and longer reaction times due to the reduced nucleophilicity of morpholine compared to piperazines [16].
The preparation of halogenated variants involves the selective introduction of additional halogen substituents into the benzoxazole ring system [17]. Fluorinated, brominated, and iodinated derivatives have been synthesized using various halogenation strategies [17]. Direct halogenation methods utilizing molecular halogens or halogenating agents such as N-bromosuccinimide have proven effective for introducing halogens at specific positions [17]. These reactions typically require careful control of reaction conditions to prevent overhalogenation or ring degradation [17].
Advanced synthetic strategies have been developed for the preparation of multiple halogenated derivatives containing both chlorine and other halogens [17]. Sequential halogenation approaches enable the controlled introduction of different halogens at distinct positions, providing access to libraries of polyhalogenated benzoxazole derivatives [17]. These compounds have shown enhanced biological activity and improved pharmacokinetic properties compared to monohalogenated analogs [17].
Table 2: Derivative Synthesis Data
| Derivative Type | Nucleophile | Reaction Temperature (°C) | Yield (%) | Reaction Time (h) | Solvent |
|---|---|---|---|---|---|
| Piperazinyl | Piperazine | 60-80 | 60-85 [14] | 4-8 | DMF |
| 4-Methylpiperazinyl | N-Methylpiperazine | 70-90 | 65-80 [14] | 6-10 | DMSO |
| Morpholinyl | Morpholine | 80-100 | 55-75 [16] | 8-12 | DMF |
| 4-Bromobenzyl | Br-Benzylpiperazine | 60-80 | 70-85 [14] | 6-8 | DMF |
| Fluorinated | Selectfluor | 0-25 | 60-70 [17] | 2-4 | CH₃CN |
| Brominated | NBS | 25-40 | 70-80 [17] | 1-3 | CCl₄ |
The coordination chemistry of 5-chloro-2-mercaptobenzoxazole with various metal centers has been extensively investigated, with organotin complexes receiving particular attention due to their unique structural features and biological activities [18] [19] [20]. The mercapto group and the nitrogen atom of the benzoxazole ring provide excellent chelating capabilities, enabling the formation of stable metal complexes with diverse coordination geometries [18] [20].
Organotin(IV) complexes of 5-chloro-2-mercaptobenzoxazole have been synthesized using various organotin precursors, including triphenyltin chloride, dibutyltin dichloride, and dimethyltin dichloride [18] [19] [20]. The synthesis typically involves the reaction of the deprotonated ligand with the organotin halide in an inert atmosphere [19] [20]. The reaction proceeds through ligand exchange, with the mercapto group displacing the halide ligand to form stable tin-sulfur bonds [20].
Structural characterization of these complexes has revealed diverse coordination modes depending on the organotin precursor and reaction conditions [20]. Triphenyltin complexes typically adopt five-coordinate geometries with distorted trigonal bipyramidal arrangements [20]. The tin center is coordinated by three phenyl groups and both the sulfur and nitrogen atoms of the benzoxazole ligand [20]. X-ray crystallographic studies have shown that the tin-sulfur bond distances range from 2.45 to 2.55 Angstroms, while tin-nitrogen distances are typically longer, ranging from 2.63 to 3.08 Angstroms [20].
Diorganotin complexes, such as those derived from dibutyltin dichloride, exhibit six-coordinate geometries with distorted octahedral arrangements [20]. These complexes typically contain two benzoxazole ligands per tin center, with both ligands coordinating in a bidentate fashion through their sulfur and nitrogen atoms [20]. The coordination geometry can be described as having trans-carbon, cis-nitrogen, and cis-sulfur configurations [20].
The biological activity of these organotin complexes has been extensively studied, revealing significant cytotoxic properties against various cancer cell lines [18] [19]. The complexes have shown superior activity compared to cisplatin in several instances, with some derivatives exhibiting inhibitory concentrations in the submicromolar range [18]. The mechanism of action appears to involve inhibition of lipoxygenase enzymes and promotion of lipid peroxidation [18] [21].
Other metal complexes of 5-chloro-2-mercaptobenzoxazole have been prepared with zinc(II), cadmium(II), mercury(II), copper(I), silver(I), gold(I), nickel(II), palladium(II), platinum(II), cobalt(II), rhodium(III), and iridium(III) [22]. These complexes exhibit diverse structural motifs and coordination geometries, reflecting the versatile chelating ability of the benzoxazole ligand [22]. Spectroscopic studies have provided insights into the metal-ligand bonding interactions and electronic properties of these complexes [22].
Recent investigations have focused on the development of benzoxazole-based metal complexes for antimicrobial applications [23]. These studies have demonstrated that metal coordination can significantly enhance the antibacterial activity of benzoxazole derivatives [23]. Zinc(II), copper(II), and silver(I) complexes have shown particularly promising results against multidrug-resistant bacterial strains [23].
Table 3: Organotin Complex Characterization Data
| Complex Formula | Coordination Number | Tin-Sulfur Bond (Å) | Tin-Nitrogen Bond (Å) | Geometry | Yield (%) |
|---|---|---|---|---|---|
| Ph₃Sn(5-Cl-mbzo) | 5 | 2.45-2.55 [20] | 2.63-3.08 [20] | Trigonal bipyramidal | 75-85 [20] |
| Bu₂Sn(5-Cl-mbzo)₂ | 6 | 2.40-2.50 [20] | 2.60-2.90 [20] | Distorted octahedral | 70-80 [20] |
| Me₂Sn(5-Cl-mbzo)₂ | 6 | 2.42-2.52 [20] | 2.65-2.95 [20] | Distorted octahedral | 65-75 [20] |
| Ph₂Sn(5-Cl-mbzo)₂ | 6 | 2.43-2.53 [20] | 2.62-2.92 [20] | Distorted octahedral | 80-90 [20] |
X-ray diffraction analysis of 5-chloro-2-mercaptobenzoxazole reveals significant structural information about its solid-state organization and molecular geometry. The compound crystallizes in a monoclinic crystal system, which is characteristic of benzoxazole derivatives [1] [2] [3]. The space group is typically P21/c, as observed in related benzoxazole compounds [4] [5].
The molecular geometry exhibits a nearly planar arrangement, with the benzoxazole ring system showing minimal deviation from planarity. The maximum deviation from the mean plane corresponds to approximately 0.013 Å, similar to other benzoxazole derivatives [6] [4]. The planarity is evidenced by dihedral angles between ring systems that are typically less than 1°, as observed in 2-(2-aminophenyl)-1,3-benzoxazole where dihedral angles of 0.74° and 0.67° were reported [5].
The unit cell parameters for benzoxazole derivatives generally fall within specific ranges based on crystallographic studies of related compounds. For example, 2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile crystallizes with cell parameters: a = 11.0508(8) Å, b = 12.0159(10) Å, c = 10.0074(9) Å, β = 94.761(5)° [2] [7]. The triclinic system has also been observed in some benzoxazole derivatives, with unit cell parameters such as a = 5.174(3) Å, b = 6.411(6) Å, c = 12.369(10) Å [1] [8].
Bond length analysis reveals characteristic values for 5-chloro-2-mercaptobenzoxazole. The carbon-nitrogen bond length in the benzoxazole ring typically ranges from 1.293-1.350 Å, with the N1-C1 bond corresponding to a double bond being significantly shorter at approximately 1.293 Å [3]. The carbon-sulfur bond lengths are expected to be in the range of 1.735-1.750 Å, while carbon-oxygen bonds in the benzoxazole ring typically measure 1.237-1.350 Å [9]. The carbon-chlorine bond length is predicted to be approximately 1.735-1.750 Å, introducing specific geometric constraints at the 5-position .
Crystal packing analysis of benzoxazole derivatives reveals intermolecular interactions that stabilize the crystal structure. These include hydrogen bonding patterns, π-π stacking interactions with minimum centroid-centroid separations of approximately 3.62 Å, and weak aromatic interactions [4] [5]. The molecular packing forms three-dimensional networks through these non-covalent interactions.
Fourier Transform Infrared (FT-IR) spectroscopy provides detailed information about the vibrational modes of 5-chloro-2-mercaptobenzoxazole. The characteristic C=N stretching vibration of the benzoxazole ring appears in the range of 1520-1650 cm⁻¹, with specific assignments around 1520 cm⁻¹ for similar compounds [11]. The C-S stretching vibrations are observed at 685-752 cm⁻¹, as reported for related mercaptobenzoxazole derivatives [12].
The C-O stretching vibrations in the benzoxazole ring system appear at 1076-1153 cm⁻¹, while the C-Cl stretching vibrations are found in the range of 505-710 cm⁻¹ [11]. When present, N-H stretching vibrations appear at 3400-3544 cm⁻¹, and C=S stretching vibrations (thione form) are observed at 1200-1300 cm⁻¹ [12].
Raman spectroscopy complements FT-IR analysis by providing additional vibrational information, particularly for modes that may be weak or absent in infrared spectra. Raman spectra for 5-chloro-2-mercaptobenzothiazole derivatives have been reported, showing specific vibrational modes that aid in structural confirmation [13] [14].
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the electronic environment and connectivity of atoms in 5-chloro-2-mercaptobenzoxazole. ¹H NMR spectra typically show aromatic proton signals in the range of 6.94-7.47 ppm, as observed in related compounds [12]. The aromatic proton patterns reflect the substitution pattern and electronic effects of the chlorine and mercapto groups.
¹³C NMR spectroscopy reveals the carbon framework of the molecule, with aromatic carbon signals typically appearing in the range of 120-170 ppm [15]. The carbon atoms in the benzoxazole ring system show characteristic chemical shifts that reflect their electronic environment and hybridization state.
Mass spectrometry confirms the molecular weight of 185.63 g/mol, with the molecular ion peak [M]⁺ appearing at m/z 185.63 [16] [17]. Collision cross section measurements predict a value of 134.6 Ų for the [M-H]⁻ ion, which is useful for ion mobility spectrometry applications [16].
Density Functional Theory (DFT) calculations provide theoretical insights into the structural and electronic properties of 5-chloro-2-mercaptobenzoxazole. The B3LYP functional with 6-31G* and 6-311G** basis sets is commonly employed for geometry optimization and frequency calculations of benzoxazole derivatives [18] [15] [19].
DFT optimization studies predict molecular geometries that correlate well with experimental X-ray crystallographic data. The calculated bond lengths and angles are remarkably close to experimental values, with typical deviations of less than 0.05 Å for bond lengths and less than 2° for bond angles [20]. The optimized geometry confirms the nearly planar structure of the benzoxazole ring system.
Frontier molecular orbital analysis reveals important electronic properties. The Highest Occupied Molecular Orbital (HOMO) energy is typically in the range of -6.0 to -6.5 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) energy ranges from -1.5 to -2.0 eV [15] [21]. The HOMO-LUMO energy gap, typically 4.0-5.0 eV, indicates the chemical reactivity and stability of the compound.
The hardness parameter (η), calculated as half the HOMO-LUMO gap, typically ranges from 2.0-2.5 eV, indicating moderate chemical hardness [15]. These electronic parameters are crucial for understanding the compound's reactivity and potential applications in material science.
Vibrational frequency calculations using DFT methods provide theoretical predictions of infrared and Raman active modes. The calculated frequencies, when scaled appropriately, show excellent agreement with experimental spectroscopic data [11]. This correlation validates both the theoretical approach and the experimental assignments.
Molecular dynamics simulations provide insights into the conformational flexibility and thermal behavior of 5-chloro-2-mercaptobenzoxazole. These calculations reveal the stability of the planar conformation and the energy barriers for conformational changes [19]. The simulations also provide information about intermolecular interactions in the solid state and solution.
Tautomeric equilibrium studies using DFT methods investigate the relative stability of thiol and thione forms of 5-chloro-2-mercaptobenzoxazole. The calculations indicate that the thione form is thermodynamically favored in both gas phase and solution, with activation energies for tautomerization processes being influenced by solvent effects [19].
Solvent effects on molecular properties have been investigated using the Polarizable Continuum Model (PCM) [19]. These calculations reveal how different solvents affect the electronic properties, geometry, and spectroscopic parameters of the compound. The results indicate that solvent polarity has a relatively minor effect on the fundamental electronic structure but can influence specific spectroscopic properties.
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